molecular formula C14H16ClNO3 B12599999 Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- CAS No. 889867-04-3

Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-

Cat. No.: B12599999
CAS No.: 889867-04-3
M. Wt: 281.73 g/mol
InChI Key: JLLKMXSFRAOQFZ-RYUDHWBXSA-N
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Description

Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a 2-chlorophenyl and a nitroethyl group. The stereochemistry of the compound is denoted by the (1R) and (2S) configurations, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. For instance, the nitration of 2-chlorophenyl ethyl ketone can be followed by reduction to form the nitroethyl derivative, which is then subjected to cyclization to form the cyclohexanone ring .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as titanium silicalite can be used to facilitate the oxidation and nitration reactions, ensuring high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both a nitro and chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

889867-04-3

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16ClNO3/c15-13-7-3-1-5-10(13)12(9-16(18)19)11-6-2-4-8-14(11)17/h1,3,5,7,11-12H,2,4,6,8-9H2/t11-,12-/m0/s1

InChI Key

JLLKMXSFRAOQFZ-RYUDHWBXSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2Cl

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2Cl

Origin of Product

United States

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